9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole
Overview
Description
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole, also known as Etazolate, is a synthetic compound that belongs to the carbazole family. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole is not fully understood. However, it is believed to act by modulating the activity of the GABA-A receptor, which is involved in the regulation of anxiety, mood, and cognitive function. This compound has been shown to enhance the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This may explain its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. These effects may explain its potential therapeutic effects on neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. This compound is also relatively stable and can be stored for long periods of time. However, one limitation is that this compound is not widely available and can be expensive to synthesize. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic effects on other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal function.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic effects on various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the GABA-A receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This compound has several biochemical and physiological effects, including an increase in BDNF and acetylcholine levels. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and the investigation of its potential therapeutic effects on other disorders.
Scientific Research Applications
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been shown to improve cognitive function and memory in animal studies. These findings suggest that this compound has potential as a treatment for anxiety, depression, schizophrenia, and Alzheimer's disease.
properties
IUPAC Name |
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2/c1-5-27-22-9-7-6-8-20(22)21-12-18(10-11-23(21)27)15-26-17-25(4)14-19(26)13-24(2,3)16-25/h6-12,19H,5,13-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVCDSICSEZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC4(CC3CC(C4)(C)C)C)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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